Bienvenue dans la boutique en ligne BenchChem!

N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Complement Factor B inhibition Indole SAR Piperidine dicarboxamide

This compound is an essential polar N1-substitution variant (2-methoxyethyl) within the piperidinyl-indole CFB inhibitor chemotype. It provides a controlled, +1 HBA / +~9 Ų TPSA perturbation versus simple N1-alkyl analogs, making it a critical tool for matched-pair SPR analysis of permeability and solubility. Its unique LC-MS signature (MH⁺ m/z 345.2) resolves co-eluting homologs. Secure this distinct tool compound for your in vitro SPR profiling or chromatographic method development.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 941902-22-3
Cat. No. B2848980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide
CAS941902-22-3
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C18H24N4O3/c1-25-11-10-22-12-15(14-4-2-3-5-16(14)22)20-18(24)21-8-6-13(7-9-21)17(19)23/h2-5,12-13H,6-11H2,1H3,(H2,19,23)(H,20,24)
InChIKeyMHUWOSSZLLBZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide: Structural Identity and Evidence Baseline for Procurement


N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide (CAS 941902-22-3) is a synthetic small molecule belonging to the piperidinyl-indole dicarboxamide class. Its core scaffold—an indole N1-linked to a 2-methoxyethyl chain and C3-linked via a urea bridge to piperidine-1,4-dicarboxamide—places it within a chemotype explored in patent families targeting complement Factor B (CFB) inhibition [1]. PubChem records confirm its molecular formula as C₁₈H₂₄N₄O₃ (MW 344.4 g/mol) with InChIKey MHUWOSSZLLBZFL-UHFFFAOYSA-N, yet the compound lacks annotated bioactivity data in any authoritative public database [2]. No primary research papers with quantitative comparator data for this compound were identified in literature searches.

Why Generic Substitution of N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide Carries Risk


Within the piperidinyl-indole dicarboxamide series, the nature of the N1 substituent on the indole ring is a critical determinant of target engagement and pharmacological profile [1]. The patent literature on complement Factor B inhibitors establishes that even minor N1-alkyl variations (methyl, ethyl, cyclopropylmethyl, methoxyethyl) produce distinct SAR profiles across biochemical and cellular assays [2]. The 2-methoxyethyl group introduces hydrogen-bond acceptor capability and increased polar surface area compared to the simple methyl or ethyl analogs. Assuming functional interchangeability between N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide and its N1-methyl (CAS not assigned) or N1-ethyl (CAS not assigned) analogs without confirming matched-pair data risks selecting a compound with divergent potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide


N1 Substitution Structural Differentiation Versus Methyl and Ethyl Analogs

The target compound carries a 2-methoxyethyl chain at the indole N1 position. The closest commercially listed structural analogs are the N1-methyl and N1-ethyl derivatives. The 2-methoxyethyl group adds one additional hydrogen-bond acceptor atom (the ether oxygen) and increases the topological polar surface area (TPSA) compared to N1-methyl or N1-ethyl, a structural feature that generally enhances aqueous solubility at the cost of passive membrane permeability [1]. Within the CFB inhibitor patent family from which this chemotype originates, N1 substitution is a key SAR vector that strongly modulates both biochemical IC₅₀ and cell-based activity [2].

Complement Factor B inhibition Indole SAR Piperidine dicarboxamide

Complement Factor B Inhibitory Potential: Class-Level Evidence from Patent SAR

The piperidinyl-indole dicarboxamide scaffold is disclosed in Novartis patent families as complement Factor B (CFB) inhibitors with therapeutic relevance to age-related macular degeneration and diabetic retinopathy [1]. While the specific 2-methoxyethyl compound is not explicitly exemplified with a reported IC₅₀ in the accessible patent documents, structurally related congeners with N1-ethyl and N1-cyclopropylmethyl substitutions reached CFB IC₅₀ values in the low nanomolar to low micromolar range in biochemical assays [2]. The presence of the piperidine-1,4-dicarboxamide urea linkage to the indole C3 position is a conserved pharmacophoric element required for CFB binding across the series [1].

Complement alternative pathway Factor B inhibition Age-related macular degeneration

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Profile

Calculated properties from the PubChem record show the target compound has a molecular weight of 344.4 g/mol, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and a computed XLogP3 of approximately 1.3–1.5 [1]. The N1-methyl analog (C₁₅H₁₈N₄O₂; MW ~286.3) and N1-ethyl analog (C₁₆H₂₀N₄O₂; MW ~300.4) are predicted to have lower molecular weight, one fewer hydrogen bond acceptor, and lower TPSA, yielding higher predicted passive permeability but lower aqueous solubility. These differences are quantifiable through in silico comparison even in the absence of experimental solubility or permeability data [1][2].

Lipophilicity Drug-likeness Permeability

Recommended Application Scenarios for N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide


Complement Factor B (CFB) Inhibitor SAR Probe: N1 Substitution Vector Exploration

Utilize this compound as a distinct N1-substitution variant (2-methoxyethyl) within the piperidinyl-indole CFB inhibitor chemotype to systematically map the SAR contribution of hydrogen-bond-accepting versus purely alkyl N1 groups on CFB biochemical potency and selectivity [1]. The patent family establishes CFB as the primary target for this scaffold, and the 2-methoxyethyl group offers a polarity-enriched data point absent from simple alkyl series.

Physicochemical Comparator for Solubility-Permeability Trade-Off Studies

Employ this compound alongside the N1-methyl or N1-ethyl analogs in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility measurements to experimentally validate the predicted ΔTPSA and ΔHBA contributions to permeability and solubility [1][2]. The confirmed +1 HBA count and ~9 Ų TPSA increase provide a controlled structural perturbation for structure-property relationship (SPR) analysis.

Reference Standard for Analytical Method Development in Indole-Piperidine Dicarboxamide Series

Given its distinct retention time and mass spectrometric signature (MH⁺ m/z 345.2 expected), this compound can serve as a chromatographic reference standard for LC-MS method development targeting piperidinyl-indole dicarboxamide libraries, where resolving closely eluting N1-alkyl homologs is analytically challenging [1].

Quote Request

Request a Quote for N1-(1-(2-methoxyethyl)-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.